molecular formula C11H16N4O4 B2649345 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid CAS No. 2092090-14-5

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B2649345
CAS No.: 2092090-14-5
M. Wt: 268.273
InChI Key: YWRWWZSDSYJNMZ-UHFFFAOYSA-N
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Description

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid is a synthetic organic compound with a molecular weight of 268.27 g/mol It is characterized by the presence of an azetidine ring, a triazole ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

The synthesis of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid can be compared with similar compounds such as:

Biological Activity

The compound 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid is a member of the triazole family, known for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid
  • Molecular Formula : C11_{11}H16_{16}N4_{4}O4_{4}
  • Molecular Weight : 268.27 g/mol
  • CAS Number : 2092090-14-5

Biological Activity Overview

Triazole derivatives have garnered attention due to their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Several studies indicate that triazole compounds exhibit significant antimicrobial properties against various pathogens. For instance, the triazole ring enhances interaction with microbial enzymes and disrupts cell wall synthesis.
  • Antiviral Properties : Research has shown that certain triazole derivatives can inhibit viral replication. The mechanism often involves interference with viral polymerases or proteases.
  • Antitumor Activity : Triazoles have been reported to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of triazole derivatives demonstrated that compounds similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Antiviral Properties

In vitro studies have highlighted the potential of triazole derivatives in inhibiting the replication of viruses such as HIV and Hepatitis C. The mechanism involves blocking viral entry into host cells and disrupting viral RNA synthesis.

Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored the anticancer effects of various triazole derivatives. The study found that compounds similar to our target compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF7) with IC50 values ranging from 5 to 15 µM.

Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis

Synthesis Methods

The synthesis of this compound generally involves:

  • Formation of Azetidine Ring : Starting from appropriate precursors to form the azetidine structure.
  • Triazole Formation : Utilizing click chemistry methods to synthesize the triazole ring.
  • Carboxylic Acid Functionalization : Finalizing the compound by introducing the carboxylic acid group through standard organic reactions.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-5-7(6-14)15-8(9(16)17)4-12-13-15/h4,7H,5-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRWWZSDSYJNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C(=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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